9H-carbazole-2-carbonitrile

Descripción general

Descripción

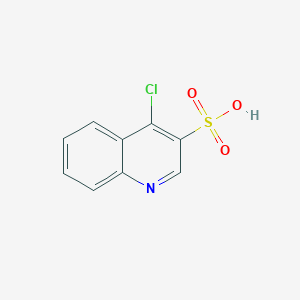

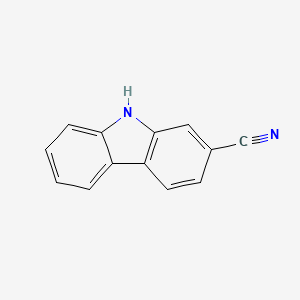

9H-carbazole-2-carbonitrile is a new acceptor core formed by the fusion of carbazole and benzonitrile . It has been used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters for narrowing charge-transfer emissions .

Synthesis Analysis

The synthesis of 9H-carbazole-2-carbonitrile involves the fusion of carbazole and benzonitrile . Three D–A type TADF emitters based on the 9H-carbazole-2-carbonitrile acceptor, namely 3CzCCN, 3MeCzCCN, and 3PhCzCCN, have been successfully synthesized .Molecular Structure Analysis

The molecular structure of 9H-carbazole-2-carbonitrile is formed by the fusion of carbazole and benzonitrile . It is used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters .Chemical Reactions Analysis

9H-carbazole-2-carbonitrile has been used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters . The emitters show deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions .Aplicaciones Científicas De Investigación

Application in Organic Photonics and Electronics

Scientific Field

Organic Photonics and Electronics

Summary of the Application

9H-carbazole-2-carbonitrile (CCN) is used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters for narrowing charge-transfer emissions . This is particularly useful in the research and development of narrow-emission materials, which are crucial for manufacturing ultra-high-definition display panels .

Methods of Application or Experimental Procedures

A new acceptor core, CCN, is formed by the fusion of carbazole and benzonitrile . Three D–A type TADF emitters based on the CCN acceptor, namely 3CzCCN, 3MeCzCCN, and 3PhCzCCN, have been successfully synthesized and characterized .

Results or Outcomes

These emitters show deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions . All CCN-based deep-blue TADF emitters result in narrow charge-transfer emissions with full-width at half-maximums (FWHMs) of less than 50 nm in toluene solutions, which are narrower compared with those of typical D–A type TADF emitters . Devices based on these emitters show high maximum external quantum efficiencies of up to 17.5% .

Application in Synthesis of Semiconducting Small Molecules and Polymers

Scientific Field

Summary of the Application

9H-carbazole-2-carbonitrile is used in the synthesis of semiconducting small molecules and polymers . These materials have applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, polymer solar cells, and perovskite solar cells .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. However, the synthesis of semiconducting small molecules and polymers typically involves chemical reactions under controlled conditions .

Results or Outcomes

The use of 9H-carbazole-2-carbonitrile in the synthesis of these materials contributes to their performance in various electronic devices .

Application in Conducting Polymers

Scientific Field

Summary of the Application

9H-carbazole-2-carbonitrile is used in the synthesis of polycarbazole and its derivatives . These are nitrogen-containing aromatic heterocyclic conducting polymers with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Methods of Application or Experimental Procedures

Carbazole units can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .

Results or Outcomes

Polycarbazole and its derivatives are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . They have been diligently investigated due to their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of the nitrogen atom .

Application in Organic Light-Emitting Diodes (OLEDs)

Summary of the Application

9H-carbazole-2-carbonitrile is used in the synthesis of semiconducting small molecules and polymers for application in OLEDs . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

Results or Outcomes

Application in Solar Cells

Scientific Field

Summary of the Application

9H-carbazole-2-carbonitrile is used in the synthesis of semiconducting small molecules and polymers for application in dye-sensitized solar cells, polymer solar cells, and perovskite solar cells . These types of solar cells are a type of thin film solar cell and are usually sandwiched between two panes of glass for commercial solar panels .

Results or Outcomes

The use of 9H-carbazole-2-carbonitrile in the synthesis of these materials contributes to their performance in various solar devices .

Direcciones Futuras

The future directions of 9H-carbazole-2-carbonitrile research could involve its further use in the construction of donor–acceptor type (D–A type) blue thermally activated delayed fluorescence (TADF) emitters . The potential for narrowing charge-transfer (CT) emissions presents an interesting avenue for future research .

Propiedades

IUPAC Name |

9H-carbazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQWEUBVPCXIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471308 | |

| Record name | 9H-carbazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-carbazole-2-carbonitrile | |

CAS RN |

57955-18-7 | |

| Record name | 9H-carbazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)